2-Bromo-5-(bromomethyl)benzoic acid
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Overview
Description
2-Bromo-5-(bromomethyl)benzoic acid is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms at the second and fifth positions, and a bromomethyl group at the fifth position
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Brominated benzoic acids are often used in organic synthesis, where they can act as electrophiles in reactions such as the suzuki-miyaura cross-coupling . In these reactions, the bromine atoms of the molecule can be replaced by other groups, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Benzoic acid derivatives can potentially interfere with various metabolic pathways due to their ability to form covalent bonds with amino acids, proteins, and nucleic acids .
Pharmacokinetics
As a small, moderately polar molecule, it may be expected to have reasonable absorption and distribution characteristics. The presence of the bromine atoms could potentially affect its metabolism and excretion, as halogenated compounds can be resistant to metabolic degradation .
Result of Action
It’s known that benzoic acid derivatives can have various biological effects, depending on their specific functional groups and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(bromomethyl)benzoic acid . For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity and interactions with biological targets . Additionally, temperature and solvent conditions can affect its stability and reactivity in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)benzoic acid typically involves the bromination of 5-methylbenzoic acid. One common method includes the following steps:
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Bromination of 5-methylbenzoic acid: : This step involves the reaction of 5-methylbenzoic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a suitable solvent like acetic acid or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions .
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Isolation and purification: : After the reaction, the product is isolated by filtration and purified through recrystallization from a suitable solvent, such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and high yield of the desired product. The purification steps may include additional techniques such as distillation and chromatography to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)benzoic acid undergoes various types of chemical reactions, including:
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Substitution reactions: : The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and amines .
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Oxidation reactions: : The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde. Reagents such as potassium permanganate or chromium trioxide are commonly used for these oxidation reactions .
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Reduction reactions: : The compound can undergo reduction reactions to remove the bromine atoms or reduce the carboxylic acid group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride .
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium carbonate, amines; typically carried out in polar solvents like water or ethanol at elevated temperatures.
Major Products Formed
Substitution: Various substituted benzoic acids and benzyl derivatives.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, dehalogenated benzoic acids.
Scientific Research Applications
2-Bromo-5-(bromomethyl)benzoic acid has several scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material science: It is used in the synthesis of polymers and other materials with specific properties, such as conductivity and thermal stability.
Biological research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylbenzoic acid: Similar structure but with a methyl group instead of a bromomethyl group.
2-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a bromomethyl group.
2-Bromo-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a bromomethyl group.
Uniqueness
2-Bromo-5-(bromomethyl)benzoic acid is unique due to the presence of both bromine atoms and a bromomethyl group, which provides distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUDWCHBLVODNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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